molecular formula C37H40N2O6 B1666057 (11R,24S)-4,19,30-Trimethoxy-10,25-dimethyl-2-oxa-10,25-diazaheptacyclo[22.7.1.13,7.113,17.118,22.06,11.028,32]pentatriaconta-1(32),3,5,7(35),13(34),14,16,18,20,22(33),28,30-dodecaene-16,31-diol CAS No. 93767-27-2

(11R,24S)-4,19,30-Trimethoxy-10,25-dimethyl-2-oxa-10,25-diazaheptacyclo[22.7.1.13,7.113,17.118,22.06,11.028,32]pentatriaconta-1(32),3,5,7(35),13(34),14,16,18,20,22(33),28,30-dodecaene-16,31-diol

Cat. No.: B1666057
CAS No.: 93767-27-2
M. Wt: 608.7 g/mol
InChI Key: MNNXIEANPHEHSB-WDYNHAJCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of antioquine involves several steps, starting from the basic isoquinoline structure. The process typically includes the formation of the bisbenzylisoquinoline core through a series of condensation and cyclization reactions. Specific details on the reaction conditions and reagents used are often proprietary and vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of antioquine is less documented, but it generally follows the principles of large-scale organic synthesis. This includes optimizing reaction conditions to maximize yield and minimize impurities, as well as employing techniques like crystallization and chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

Antioquine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include various derivatives of antioquine, each with potentially unique biological activities. These derivatives are often studied for their pharmacological properties and potential therapeutic applications .

Scientific Research Applications

Mechanism of Action

Antioquine exerts its effects primarily through the blockade of calcium channels. This action prevents calcium ions from entering smooth muscle cells, leading to muscle relaxation. The molecular targets involved include voltage-operated calcium channels, which are crucial for muscle contraction . By inhibiting these channels, antioquine reduces muscle contractility and promotes relaxation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Antioquine

What sets antioquine apart from these similar compounds is its unique structure and the specific pathways it targets. While tetrandrine and verapamil also block calcium channels, antioquine’s distinct bisbenzylisoquinoline core may offer different pharmacokinetic and pharmacodynamic profiles, potentially leading to unique therapeutic applications .

Properties

CAS No.

93767-27-2

Molecular Formula

C37H40N2O6

Molecular Weight

608.7 g/mol

IUPAC Name

(1R,14S)-9,20,25-trimethoxy-15,30-dimethyl-23-oxa-15,30-diazaheptacyclo[22.6.2.13,7.18,12.114,18.027,31.022,33]pentatriaconta-3(35),4,6,8,10,12(34),18,20,22(33),24,26,31-dodecaene-6,21-diol

InChI

InChI=1S/C37H40N2O6/c1-38-12-10-23-18-32(43-4)33-20-25(23)28(38)16-21-6-8-30(40)26(14-21)27-15-22(7-9-31(27)42-3)17-29-35-24(11-13-39(29)2)19-34(44-5)36(41)37(35)45-33/h6-9,14-15,18-20,28-29,40-41H,10-13,16-17H2,1-5H3/t28-,29+/m1/s1

InChI Key

MNNXIEANPHEHSB-WDYNHAJCSA-N

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC(=C(C=C4)O)C5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC

SMILES

CN1CCC2=CC3=C(C=C2C1CC4=CC(=C(C=C4)O)C5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)O)C5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Antioquine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(11R,24S)-4,19,30-Trimethoxy-10,25-dimethyl-2-oxa-10,25-diazaheptacyclo[22.7.1.13,7.113,17.118,22.06,11.028,32]pentatriaconta-1(32),3,5,7(35),13(34),14,16,18,20,22(33),28,30-dodecaene-16,31-diol
Reactant of Route 2
(11R,24S)-4,19,30-Trimethoxy-10,25-dimethyl-2-oxa-10,25-diazaheptacyclo[22.7.1.13,7.113,17.118,22.06,11.028,32]pentatriaconta-1(32),3,5,7(35),13(34),14,16,18,20,22(33),28,30-dodecaene-16,31-diol
Reactant of Route 3
Reactant of Route 3
(11R,24S)-4,19,30-Trimethoxy-10,25-dimethyl-2-oxa-10,25-diazaheptacyclo[22.7.1.13,7.113,17.118,22.06,11.028,32]pentatriaconta-1(32),3,5,7(35),13(34),14,16,18,20,22(33),28,30-dodecaene-16,31-diol
Reactant of Route 4
Reactant of Route 4
(11R,24S)-4,19,30-Trimethoxy-10,25-dimethyl-2-oxa-10,25-diazaheptacyclo[22.7.1.13,7.113,17.118,22.06,11.028,32]pentatriaconta-1(32),3,5,7(35),13(34),14,16,18,20,22(33),28,30-dodecaene-16,31-diol
Reactant of Route 5
Reactant of Route 5
(11R,24S)-4,19,30-Trimethoxy-10,25-dimethyl-2-oxa-10,25-diazaheptacyclo[22.7.1.13,7.113,17.118,22.06,11.028,32]pentatriaconta-1(32),3,5,7(35),13(34),14,16,18,20,22(33),28,30-dodecaene-16,31-diol
Reactant of Route 6
(11R,24S)-4,19,30-Trimethoxy-10,25-dimethyl-2-oxa-10,25-diazaheptacyclo[22.7.1.13,7.113,17.118,22.06,11.028,32]pentatriaconta-1(32),3,5,7(35),13(34),14,16,18,20,22(33),28,30-dodecaene-16,31-diol

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